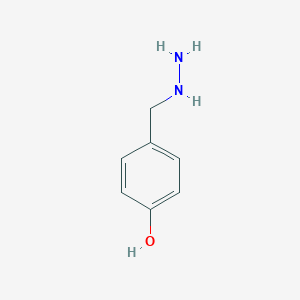

4-(Hydrazinylmethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydrazinylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-9-5-6-1-3-7(10)4-2-6/h1-4,9-10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKKJQABUJCNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590832 | |

| Record name | 4-(Hydrazinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158438-44-9 | |

| Record name | 4-(Hydrazinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in 4-(Hydrazinylmethyl)phenol. The spectra are characterized by absorption bands corresponding to specific molecular vibrations. wu.ac.thwu.ac.th

The FT-IR spectrum is expected to show a very broad absorption band for the O-H stretching vibration of the phenolic group, typically in the range of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. researchgate.net The N-H stretching vibrations of the hydrazinyl group (-NHNH₂) are also prominent, usually appearing as one or two sharp to medium bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH₂-) group appear just below 3000 cm⁻¹. usu.ac.id

Other key vibrations include the aromatic C=C stretching, which gives rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range, and the C-O stretching of the phenol (B47542) is observed between 1200-1260 cm⁻¹. usu.ac.id FT-Raman spectroscopy complements FT-IR, often showing strong signals for the symmetric and aromatic ring vibrations. mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200–3600 | Strong, Broad |

| Hydrazinyl -NH₂ | N-H Stretch | 3300–3500 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3000–3100 | Medium to Weak |

| Aliphatic -CH₂- | C-H Stretch | 2850–2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450–1600 | Medium to Strong |

| Methylene -CH₂- | CH₂ Bend (Scissoring) | 1440–1485 | Medium |

| Phenolic C-O | C-O Stretch | 1200–1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. acs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons of the para-substituted ring are expected to exhibit an AA'BB' splitting pattern, appearing as two distinct doublets in the region of δ 6.7-7.3 ppm. rsc.orgdocbrown.info The two protons ortho to the hydroxyl group and the two protons ortho to the hydrazinylmethyl group will have slightly different chemical shifts. The benzylic protons of the -CH₂- group would likely appear as a singlet around δ 4.5-5.0 ppm. The protons of the hydrazinyl group (-NH and -NH₂) and the phenolic hydroxyl proton (-OH) are exchangeable and their signals can vary in chemical shift and may appear as broad singlets. The phenolic -OH signal is typically found between δ 4-7 ppm. libretexts.org

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the six aromatic carbons due to symmetry, and one signal each for the methylene carbon, for a total of five signals in the aromatic region and one in the aliphatic region. libretexts.orgsavemyexams.com The carbon bearing the hydroxyl group (C-OH) would be the most deshielded among the ring carbons, resonating around δ 155-160 ppm. rsc.org The methylene carbon (-CH₂-) would appear in the aliphatic region, likely around δ 60-65 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to -OH) | ~6.8 | Doublet | 2H |

| Ar-H (ortho to -CH₂NHNH₂) | ~7.2 | Doublet | 2H |

| -CH₂- | ~4.6 | Singlet | 2H |

| -NHNH₂ | Variable | Broad Singlet | 3H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 155–158 |

| C-CH₂NHNH₂ | 130–133 |

| Ar-CH (ortho to -OH) | 115–117 |

| Ar-CH (ortho to -CH₂NHNH₂) | 129–131 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Tautomeric Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, absorptions arising from π→π* transitions of the benzene (B151609) ring are expected. science-softcon.de These are typically observed as two main bands, one near 220 nm and a second, less intense band (the B-band) around 270-280 nm. science-softcon.de

Furthermore, the presence of the hydrazinyl group introduces the possibility of azo-hydrazone tautomerism. This is an equilibrium between the phenol-hydrazine form and a keto-azo form (quinone-hydrazone). This tautomerism can often be influenced by factors such as solvent polarity and pH and can be effectively studied using UV-Vis spectroscopy. rsc.orgresearchgate.net The different tautomers would have distinct electronic systems and thus different absorption maxima, allowing for the investigation of the equilibrium under various conditions. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₀N₂O), the molecular weight is 138.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 138.

The fragmentation pattern would be dictated by the stability of the resulting ions. A major fragmentation pathway for benzyl (B1604629) derivatives is the cleavage of the benzylic C-N bond. This would lead to the formation of a highly stable hydroxybenzyl cation or a related tropylium-like ion at m/z 107, resulting from the loss of the hydrazinyl radical (•N₂H₃). This peak at m/z 107 is expected to be the base peak. Other characteristic fragments for phenols include the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da) from the parent ion or subsequent fragments. libretexts.orgdocbrown.info

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 138 | [C₇H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₇H₇O]⁺ | M⁺˙ - •N₂H₃ (Benzylic cleavage) |

| 79 | [C₆H₇]⁺ | [C₇H₇O]⁺ - CO |

Single Crystal X-ray Diffraction Studies of this compound and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. uhu-ciqso.es This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule. uhu-ciqso.es

For this compound, a crystal structure analysis would confirm the planarity of the benzene ring and provide the precise geometry of the hydrazinylmethyl and hydroxyl substituents. nih.gov A key feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. The phenolic hydroxyl group and the hydrazinyl group are both excellent hydrogen bond donors and acceptors. These interactions would play a crucial role in the packing of the molecules in the crystal lattice, likely forming complex one-, two-, or three-dimensional networks. nih.govresearchgate.net Data from related structures like 4-(hydroxymethyl)phenol show typical C-C aromatic bond lengths around 1.39 Å and C-O bond lengths around 1.37 Å. nih.gov

Table 5: Expected Bond Parameters from X-ray Diffraction

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C-C | Aromatic | ~1.39 Å |

| C-O | Phenolic | ~1.37 Å |

| C-C | Aliphatic-Aromatic | ~1.51 Å |

| C-N | Aliphatic | ~1.47 Å |

| N-N | Hydrazinyl | ~1.45 Å |

| C-C-C | Aromatic Ring Angle | ~120° |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This method serves as a crucial check for purity and for verifying the empirical and molecular formula of a newly synthesized compound. vtt.fi

For this compound, with the molecular formula C₇H₁₀N₂O, the theoretical elemental composition can be calculated based on its molecular weight of 138.17 g/mol . nih.gov Experimental results from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's identity and purity.

Table 6: Theoretical Elemental Composition of this compound (C₇H₁₀N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 60.86 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.58 |

| Total | | | | 138.170 | 100.00 |

Computational Chemistry and Theoretical Investigations of 4 Hydrazinylmethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying polyatomic molecules. wu.ac.thwu.ac.th Investigations into similar phenolic compounds are frequently carried out using DFT with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), which provide reliable results for geometry, vibrational frequencies, and electronic properties. wu.ac.thbohrium.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 4-(Hydrazinylmethyl)phenol, this calculation would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process minimizes the energy of the molecule to find its equilibrium structure. Theoretical calculations on related molecules have shown that predicted structural parameters generally show excellent agreement with experimental data obtained from techniques like X-ray diffraction. bohrium.comdergipark.org.tr For this compound, DFT would provide the precise lengths of the C-C bonds in the phenyl ring, the C-O bond of the phenol (B47542) group, the C-N and N-N bonds of the hydrazinylmethyl moiety, and the angles between these bonds.

Table 1: Predicted Structural Parameters for a Generic Phenol Derivative (Illustrative) This table is illustrative of the type of data obtained from DFT calculations and does not represent actual calculated values for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-O (phenol) | ~1.36 Å |

| Bond Length | O-H (phenol) | ~0.97 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | N-N | ~1.45 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-O-H | ~109° |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the molecule's infrared (FT-IR) and Raman (FT-Raman) spectra. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

For this compound, key vibrational modes would include:

O-H stretching: Characteristic of the phenolic hydroxyl group, often appearing as a broad band in the FT-IR spectrum due to hydrogen bonding. researchgate.net

N-H stretching: Associated with the hydrazine (B178648) group.

C-H stretching: Both aromatic C-H on the phenyl ring and aliphatic C-H in the methyl bridge. researchgate.net

C=C stretching: Within the aromatic ring. researchgate.net

C-O and C-N stretching: Vibrations of the phenol and hydrazinylmethyl groups.

Theoretical harmonic frequencies are often systematically higher than experimental ones, so they are typically scaled by an empirical factor to improve agreement with experimental data. wu.ac.th The assignment of these calculated frequencies, aided by potential energy distribution (PED) analysis, allows for a detailed interpretation of the experimental spectra. ijcrt.org

The electronic properties of a molecule are critical to understanding its reactivity and optical behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. researchgate.netijrar.org For this compound, the electron-donating phenol and hydrazine groups would influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas (most negative) highlight regions prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms), while blue areas (most positive) indicate sites susceptible to nucleophilic attack (e.g., around the acidic hydrogen of the phenol group). bohrium.comijcrt.orgresearchgate.net The MEP map is invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

To quantify the reactivity predicted by MEP maps, various reactivity descriptors are calculated.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electronic distribution and identifying reactive sites. wu.ac.thresearchgate.net In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the phenolic hydrogen and hydrogens on the nitrogen atoms would have positive charges, confirming their roles in potential intermolecular interactions. dergipark.org.trresearchgate.net

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wu.ac.th This analysis provides a more nuanced view of local reactivity than atomic charges alone, helping to pinpoint the specific atoms most likely to participate in chemical reactions.

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are employed to investigate the electronic and optical properties of molecules. researchgate.netscielo.org.mx These calculations can predict the electronic absorption spectrum (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. bohrium.combohrium.com For this compound, TD-DFT would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are instrumental in interpreting experimental optical data and understanding the molecule's behavior upon light absorption. rsc.org

Studies on Intramolecular Interactions and Hydrogen Bonding

The structure of this compound is conducive to the formation of intramolecular hydrogen bonds. A likely interaction would occur between the hydrogen atom of the phenolic hydroxyl (-OH) group (as the donor) and a lone pair of electrons on one of the nitrogen atoms of the hydrazine moiety (-NH-NH2) (as the acceptor). rsc.org

Computational studies are essential for confirming and characterizing such bonds. nih.gov Methods like Natural Bond Orbital (NBO) analysis can quantify the strength of the hydrogen bond by analyzing the delocalization energy between the donor and acceptor orbitals. ijrar.org The Atoms in Molecules (AIM) theory can also be used to identify a bond path between the hydrogen donor and the acceptor atom, providing definitive evidence of the interaction. mdpi.com The presence of a strong intramolecular hydrogen bond can significantly influence the molecule's conformation, stability, and physicochemical properties, such as its acidity (pKa). mdpi.comnih.gov

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom enhances the nucleophilicity of the terminal amine. This reactivity is central to many of its derivatization pathways. One of the most fundamental reactions is its condensation with carbonyl compounds. numberanalytics.comrsc.org The hydrazinyl moiety readily attacks the electrophilic carbon of aldehydes and ketones, initiating a cascade that results in the formation of hydrazones. mdpi.com This reaction proceeds via a nucleophilic attack, followed by proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone. numberanalytics.com The hydrazone functional group itself possesses unique structural properties, including an sp2 hybridized C=N double bond and an acidic N-H proton, which contribute to its physical and chemical characteristics. rsc.org

Furthermore, the basic nature of the hydrazinyl group allows it to form salts upon reaction with acids. The reactivity of the hydrazinyl group can be modulated by the nature of its substituents; in this case, the electron-donating character of the p-hydroxybenzyl group influences its nucleophilicity.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a strong nucleophile and can participate in various substitution reactions. Common transformations include O-alkylation to form ethers and O-acylation to produce esters. nih.gov However, direct nucleophilic substitution to break the aromatic C–O bond is difficult due to p–π conjugation and typically requires harsh conditions, unless electron-withdrawing groups are present on the ring. nih.gov

The hydroxyl group can also be converted to a better leaving group, such as a tosylate or mesylate, by reacting the phenol (B47542) with the corresponding sulfonyl chloride. vanderbilt.edumit.edu This transformation facilitates subsequent nucleophilic substitution reactions at the oxygen atom.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenolic hydroxyl group is a powerful activating group for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com It strongly donates electron density into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgbdu.ac.in This activating effect makes the aromatic ring highly susceptible to attack by electrophiles. byjus.com

The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. byjus.combdu.ac.inwikipedia.org In 4-(hydrazinylmethyl)phenol, the para position is already occupied by the hydrazinylmethyl group. Therefore, electrophilic substitution will predominantly occur at the two equivalent ortho positions (C2 and C6). Typical electrophilic aromatic substitution reactions for phenols include:

Halogenation: Reaction with bromine or chlorine can occur even without a Lewis acid catalyst due to the highly activated ring. byjus.combdu.ac.in Using bromine water can lead to polybromination, forming 2,6-dibromo-4-(hydrazinylmethyl)phenol. byjus.com

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group at the ortho positions. byjus.combdu.ac.in Using concentrated nitric acid can lead to oxidation of the ring or multiple nitrations. bdu.ac.in

Sulfonation: Reaction with concentrated sulfuric acid yields the corresponding hydroxy benzene sulfonic acids. bdu.ac.in

Friedel-Crafts Reactions: While the high reactivity of the phenol can lead to complications, Friedel-Crafts alkylation and acylation can be performed under controlled conditions to introduce alkyl or acyl groups at the ortho positions. wikipedia.org

Condensation Reactions with Carbonyl Compounds (Schiff Base and Hydrazone Formation)

A cornerstone of the reactivity of this compound is the condensation of its hydrazinyl group with aldehydes and ketones. rsc.org This reaction forms a hydrazone, which is a subclass of imines, sometimes generally referred to as Schiff bases. mdpi.comwikipedia.org The reaction involves a nucleophilic addition of the hydrazine (B178648) to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the final hydrazone product. numberanalytics.comwikipedia.org

The rate and yield of hydrazone formation are influenced by several factors, including the reactivity of the carbonyl compound (aldehydes are generally more reactive than ketones), the pH of the reaction medium, and temperature. numberanalytics.com These reactions are highly valuable in synthesis due to their efficiency and the stability of the resulting hydrazone products. mdpi.com The versatility of this reaction allows for the introduction of a wide variety of substituents into the final molecule, depending on the structure of the starting aldehyde or ketone.

| Carbonyl Compound | Reactant Type | Resulting Hydrazone Derivative Structure (General) |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | (E)-1-((4-hydroxybenzyl)amino)-2-benzylidenamine |

| Acetone | Aliphatic Ketone | 1-((4-hydroxybenzyl)amino)-2-isopropylidenamine |

| Salicylaldehyde | Aromatic Aldehyde | (E)-2-(((1-((4-hydroxybenzyl)amino))imino)methyl)phenol |

| Cyclohexanone | Cyclic Ketone | 1-((4-hydroxybenzyl)amino)-2-cyclohexylidenamine |

Functional Group Interconversions and Protective Strategies

The presence of multiple reactive sites in this compound often necessitates the use of protecting groups to achieve selective transformations. organic-chemistry.org A protecting group temporarily blocks a functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.orguchicago.edu

Protective Strategies:

Phenolic Hydroxyl Group: This group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ethers like TBDMS) or an ester. uchicago.edutcichemicals.com Silyl ethers are common and are typically removed using fluoride (B91410) ion sources like TBAF, while benzyl ethers are removed by hydrogenolysis. tcichemicals.com

Hydrazinyl Group: The nucleophilic hydrazinyl moiety can be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) group. organic-chemistry.orgnih.gov Boc-protected hydrazines are stable under many reaction conditions and can be deprotected using acid. nih.gov

Functional Group Interconversions (FGI): FGI refers to the conversion of one functional group into another. ub.eduslideshare.net For precursors or derivatives of this compound, several FGIs are relevant:

The primary alcohol of a precursor like 4-(hydroxymethyl)phenol can be oxidized to an aldehyde or a carboxylic acid. evitachem.comsmolecule.com

Conversely, the reduction of a carboxylic acid is a common route to synthesize the 4-(hydroxymethyl)phenol precursor. nih.gov

The benzylic alcohol in 4-(hydroxymethyl)phenol can undergo substitution with hydrohalic acids, like HCl, to form the corresponding 4-(chloromethyl)phenol. nagwa.com This halide is a good leaving group for subsequent nucleophilic substitution to introduce the hydrazinyl moiety.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| Phenolic Hydroxyl | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | TBAF (Fluoride ions), Acidic conditions tcichemicals.com |

| Hydrazinyl | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl (Acidic conditions) nih.gov |

| Hydrazinyl | Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (Basic conditions) organic-chemistry.orgub.edu |

Investigation of Isomerization Processes (e.g., Photo- and Electrochemically Modulated)

The derivatives of this compound, particularly the hydrazones formed via condensation, can exhibit interesting isomerization properties. The C=N double bond in hydrazones allows for the existence of E/Z geometric isomers. rsc.org The interconversion between these isomers can often be triggered by external stimuli such as light (photoisomerization) or changes in the chemical environment (chemo-isomerization). rsc.org This switching behavior is a key feature in the development of molecular switches and responsive materials. rsc.org

Furthermore, the core phenolic structure itself can undergo isomerization under specific synthetic conditions. Recently developed methods allow for the transposition of a hydroxyl group on an aromatic ring, for instance, enabling a para-to-meta isomerization. mcgill.ca This process typically involves an oxygenation/deoxygenation sequence. mcgill.ca While not yet reported specifically for this compound, such advanced strategies could potentially be applied to its derivatives to access novel isomers with different substitution patterns and properties. mcgill.ca

Coordination Chemistry of 4 Hydrazinylmethyl Phenol As a Ligand

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with 4-(hydrazinylmethyl)phenol typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final structure of the complex. Methanol (B129727), ethanol, and acetonitrile (B52724) are commonly employed solvents due to their ability to dissolve both the ligand and a wide range of metal salts.

The general synthetic approach involves dissolving this compound in the chosen solvent, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals). The reaction mixture is often stirred at room temperature or refluxed to ensure complete complex formation. In many cases, the resulting metal complex precipitates from the solution upon cooling or after partial evaporation of the solvent. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

For instance, the reaction of this compound with a metal(II) acetate (B1210297) salt in a 2:1 ligand-to-metal molar ratio in methanol could be expected to yield a neutral complex of the type [M(L)₂], where L represents the deprotonated form of the ligand. The use of a base, such as triethylamine, can facilitate the deprotonation of the phenolic hydroxyl group.

The design of these complexes can be tailored for specific applications. For example, the introduction of bulky substituents on the phenyl ring could be used to create specific steric environments around the metal center, influencing its catalytic activity. Similarly, the choice of the metal ion is crucial; d-block metals like copper, nickel, cobalt, and iron are often used to impart specific magnetic or redox properties to the resulting complexes.

A representative, though generalized, synthetic scheme for a metal complex of this compound is shown below:

n C₇H₁₀N₂O + M(X)ₘ → [M(C₇H₉N₂O)ₙ]X(m-n) + n HX

Where:

C₇H₁₀N₂O is this compound

M is the metal ion

X is the counter-anion

n and m are stoichiometric coefficients

Ligand Binding Modes and Donor Atom Preferences (N, O coordination)

This compound can coordinate to metal ions in several ways, primarily utilizing the phenolic oxygen and the nitrogen atoms of the hydrazinyl group. The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Common Binding Modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the terminal amino nitrogen of the hydrazinyl group or the phenolic oxygen. Coordination solely through the nitrogen is more likely with soft metal ions, while hard metal ions would favor coordination to the hard phenolic oxygen.

Bidentate Chelating (N,O) Coordination: A common and stable coordination mode involves the formation of a five-membered chelate ring through the coordination of the phenolic oxygen and the adjacent nitrogen atom of the hydrazinyl moiety. This mode is favored due to the thermodynamic stability of the resulting chelate ring. In this mode, the phenolic proton is typically lost, and the ligand binds as a monoanionic bidentate ligand.

Bridging Coordination: The ligand can bridge two or more metal centers. This can occur in several ways:

The phenolic oxygen can act as a bridge between two metal ions.

The hydrazinyl group can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

A combination of phenolate (B1203915) bridging and nitrogen coordination can lead to the formation of polynuclear complexes or coordination polymers.

Donor Atom Preferences:

The preference for nitrogen or oxygen coordination follows the principles of Hard and Soft Acids and Bases (HSAB) theory.

Hard metal ions (e.g., Fe³⁺, Cr³⁺, Mn²⁺) will have a stronger preference for the hard phenolate oxygen donor.

Soft metal ions (e.g., Cu⁺, Ag⁺, Pt²⁺) will show a greater affinity for the softer nitrogen donor atoms of the hydrazinyl group.

Borderline metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) can coordinate effectively to both nitrogen and oxygen donors, making the bidentate N,O-chelation mode particularly favorable.

The flexibility of the methylene (B1212753) linker between the phenyl ring and the hydrazinyl group allows the ligand to adopt the necessary conformation to achieve these various binding modes.

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of coordination compounds of this compound relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the coordination of the functional groups of the ligand.

The O-H stretching vibration of the phenolic group (typically a broad band around 3200-3400 cm⁻¹) is expected to disappear or shift upon deprotonation and coordination to the metal ion.

The C-O stretching vibration of the phenol (B47542) (around 1200-1300 cm⁻¹) will likely shift to a higher frequency upon coordination.

The N-H stretching vibrations of the hydrazinyl group (around 3100-3300 cm⁻¹) and the N-H bending vibrations (around 1600 cm⁻¹) will be perturbed upon coordination of the nitrogen atom(s) to the metal center.

The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer transitions. These spectra can help to deduce the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Ni²⁺ in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the coordination to the metal ion.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complex, confirming the ligand-to-metal ratio.

Below is an interactive table summarizing the expected spectroscopic data for a hypothetical [M(this compound)₂] complex:

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Disappearance or significant shift of the broad O-H stretch. Shift in the C-O and N-H stretching and bending frequencies. Appearance of new bands in the far-IR region (e.g., 400-600 cm⁻¹). | Confirms the deprotonation of the phenolic group and coordination of both the oxygen and nitrogen atoms to the metal center. The new bands correspond to M-O and M-N vibrations. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region for transition metal complexes. Shifts in the ligand-based π-π* and n-π* transitions. | The new bands are assigned to d-d electronic transitions, which are characteristic of the coordination geometry of the metal ion. Shifts in ligand bands confirm coordination. |

| ¹H NMR (for diamagnetic complexes) | The phenolic -OH proton signal disappears. The signals for the aromatic and methylene protons shift compared to the free ligand. The -NH and -NH₂ proton signals may broaden or shift upon coordination. | Indicates deprotonation of the phenol and coordination of the ligand to the metal center, altering the electronic environment of the nearby protons. |

| Single-Crystal X-ray Diffraction | Provides precise bond lengths (e.g., M-O, M-N), bond angles, and the overall coordination geometry (e.g., octahedral, square planar). It can also reveal intermolecular interactions like hydrogen bonding. | Offers unambiguous structural proof of the coordination mode, the geometry around the metal, and how the complex molecules pack in the solid state. |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are primarily determined by the identity and oxidation state of the central metal ion and the coordination geometry it adopts.

Electronic Properties: The electronic spectra of these complexes are characterized by both ligand-centered transitions and metal-centered d-d transitions. The ligand itself has π → π* transitions associated with the aromatic ring and n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. Upon coordination, the energies of these transitions can shift. For transition metal complexes, the ligand field created by the N,O donor set of this compound will split the d-orbitals of the metal ion. The resulting d-d transitions, which often occur in the visible region of the spectrum, are responsible for the color of these complexes and provide information about the coordination environment (e.g., octahedral vs. tetrahedral). A four-parameter system can be used to rationalize the electronic properties of such transition metal-ligand complexes, considering the coordination mode, the metal linkage, the ligand charge, and any geometric strain. academie-sciences.fr

Magnetic Properties: The magnetic behavior of these complexes depends on the number of unpaired electrons on the metal center.

Complexes with metal ions like Zn(II) (d¹⁰) or Ni(II) in a square planar geometry (low-spin d⁸) are expected to be diamagnetic .

Complexes with metal ions having unpaired electrons, such as Cu(II) (d⁹), high-spin Ni(II) (d⁸ in octahedral geometry), Co(II) (d⁷), and Fe(III) (d⁵), will be paramagnetic .

Magnetic susceptibility measurements at variable temperatures can provide insights into the electronic ground state of the metal ion and can reveal the presence of magnetic exchange interactions in polynuclear complexes. If the ligand bridges two metal centers, this can lead to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) coupling between the metal ions. mdpi.com The nature and magnitude of this magnetic coupling are highly dependent on the bridging mode and the geometry of the bridge.

A summary of expected magnetic properties for some first-row transition metal complexes is presented below:

| Metal Ion (Geometry) | d-electron count | Expected Number of Unpaired Electrons | Magnetic Behavior |

| Cu(II) (Square Planar/Octahedral) | d⁹ | 1 | Paramagnetic |

| Ni(II) (Octahedral) | d⁸ | 2 | Paramagnetic |

| Ni(II) (Square Planar) | d⁸ | 0 | Diamagnetic |

| Co(II) (Octahedral, high spin) | d⁷ | 3 | Paramagnetic |

| Fe(III) (Octahedral, high spin) | d⁵ | 5 | Paramagnetic |

| Zn(II) (Tetrahedral) | d¹⁰ | 0 | Diamagnetic |

Role in Catalysis and Enzyme Mimicry

Metal complexes of phenol- and hydrazine-containing ligands are of significant interest for their potential applications in catalysis and as models for the active sites of metalloenzymes. researchgate.netchimia.ch

Catalysis: Complexes of this compound with transition metals such as copper, iron, and manganese can be effective catalysts for various oxidation reactions. The redox activity of the metal center, combined with the ability of the ligand to stabilize different oxidation states, is key to their catalytic function. For example, copper complexes of related phenolic ligands have been shown to catalyze the oxidation of phenols and catechols, mimicking the action of enzymes like tyrosinase and catechol oxidase. The catalytic efficiency can be tuned by modifying the ligand structure or the coordination environment of the metal.

Enzyme Mimicry: The N,O-donor set provided by this compound is similar to the coordination environment found in the active sites of several metalloenzymes. This makes its metal complexes valuable as structural and functional models for these biological systems.

Catechol Oxidase and Phenoxazinone Synthase Mimics: Copper and iron complexes can mimic the activity of these enzymes by catalyzing the oxidation of catechols to quinones or the oxidative coupling of aminophenols. Studying these model systems can provide insights into the reaction mechanisms of the native enzymes.

Hydrolase Mimics: Zinc(II) complexes are particularly relevant for modeling the active sites of hydrolytic enzymes, such as purple acid phosphatases, where a phenolate ligand (from a tyrosine residue) is coordinated to the metal center. researchgate.net

Superoxide (B77818) Dismutase (SOD) Mimics: Manganese complexes with N-donor ligands have been investigated as mimics of Mn-SOD, an enzyme that protects cells from oxidative damage by disproportionating the superoxide radical. chimia.ch The redox potential of the Mn(II)/Mn(III) couple in these complexes is a critical factor for their SOD-like activity.

The development of these synthetic mimics is a crucial area of bioinorganic chemistry, as they are generally more stable and easier to study than the enzymes themselves.

Biological Activity and Mechanistic Studies in Vitro

Antimicrobial and Antifungal Evaluations

Phenolic compounds are widely recognized for their antimicrobial properties against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.com The general mechanism of action is often attributed to their ability to disrupt cell membranes, interfere with essential proteins and enzymes, and alter cellular functions. nih.gov

The antimicrobial efficacy of phenols can be influenced by the nature and position of substituents on the aromatic ring. nih.gov For instance, the presence of alkyl groups can enhance antibacterial activity. While specific studies on 4-(Hydrazinylmethyl)phenol are not available, related phenolic structures have demonstrated significant antimicrobial potential.

Regarding antifungal activity, phenolic compounds have been shown to inhibit the growth of various fungal species, including human pathogens and food spoilage fungi. nih.govresearchgate.netmdpi.com The mechanisms often involve the disruption of the fungal cell wall and membrane integrity, leading to the loss of intracellular components and eventual cell death. researchgate.netmdpi.com The effectiveness of these compounds can vary depending on the fungal species and the specific structure of the phenolic compound. nih.govmdpi.com

Antioxidant Properties and Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. jscholarpublishers.comnih.gov The hydroxyl group on the aromatic ring is key to this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. jscholarpublishers.comnih.gov The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective radical scavenger. nih.gov

The antioxidant activity of phenolic compounds can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. mdpi.comnih.gov The mechanisms of action are generally categorized as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govfrontiersin.org The specific mechanism and potency are influenced by the number and position of hydroxyl groups and other substituents on the phenol (B47542) ring. mdpi.comfrontiersin.org

Cytotoxicity Studies on Cancer Cell Lines (In Vitro)

Numerous studies have demonstrated the cytotoxic effects of various phenolic compounds against a range of cancer cell lines in vitro. nih.govmdpi.comnih.gov These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. nih.govmdpi.com

The structure of the phenolic compound plays a significant role in its cytotoxic activity. For example, derivatives of phenol have been synthesized and evaluated for their anticancer potential, with some showing potent inhibitory responses against cancer cells. researchgate.net The cytotoxic effects are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govnih.gov While research on this compound is lacking, the broader class of phenolic compounds represents a promising area for the development of new anticancer agents. researchgate.netresearchgate.netmdpi.com

Enzyme Interaction and Inhibition Studies

The biological activities of phenolic compounds are often mediated through their interaction with and inhibition of various enzymes. mdpi.com The amphiphilic nature of the phenolic moiety, with its hydrophobic aromatic ring and polar hydroxyl groups, allows these molecules to bind to the active sites of enzymes through hydrophobic interactions and hydrogen bonding. mdpi.com

A notable example is the inhibition of carbonic anhydrases (CAs) by phenolic compounds. mdpi.comnih.gov Phenol itself has been shown to be a competitive inhibitor of human carbonic anhydrase II. mdpi.com The inhibition mechanism involves the anchoring of the phenol molecule to the zinc-coordinated water molecule in the enzyme's active site. nih.gov The inhibitory activity can be significantly influenced by small structural changes to the phenol scaffold. nih.gov

Modulation of Cellular Signaling Pathways

Phenolic compounds can exert their biological effects by modulating various intracellular signaling pathways that are crucial in processes like inflammation and cancer. nih.govresearchgate.net Extensive research has shown that phenols can influence key signaling pathways, including:

Nuclear Factor-κB (NF-κB): A critical regulator of the inflammatory response. nih.govresearchgate.net

Mitogen-Activated Protein Kinases (MAPKs): Involved in cellular responses to a variety of stimuli. nih.govresearchgate.net

Phosphatidylinositol 3-Kinase (PI3K)/Akt: A major pathway in cell survival and proliferation. nih.govresearchgate.net

By modulating these pathways, phenolic compounds can influence the expression of various inflammatory mediators and proteins involved in cell cycle regulation and apoptosis. nih.govnih.gov This modulation of signaling pathways is a key mechanism underlying the anti-inflammatory and anticancer properties of many phenolic compounds. nih.govresearchgate.net

Gene Expression Analysis in Biological Systems

The interaction of chemical compounds with biological systems can lead to changes in gene expression, providing insights into their mechanisms of action and potential toxicity. Gene expression profiling using techniques like microarray analysis can identify genes that are differentially expressed in response to treatment with a compound. nih.gov

For instance, studies on other aromatic compounds have shown that exposure can lead to altered expression of genes related to cellular processes such as cell death, proliferation, and inflammation. nih.gov While no specific gene expression analysis has been reported for this compound, such studies on related phenolic compounds could reveal their molecular targets and the cellular pathways they affect. This type of analysis is valuable for understanding the broader biological impact of a compound and for identifying potential biomarkers of its effects. nih.govmdpi.commdpi.com

Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecular Synthesis

4-(Hydrazinylmethyl)phenol is a valuable intermediate in multi-step organic synthesis due to its distinct reactive sites. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, while the hydrazinyl group can participate in condensations with carbonyl compounds to form hydrazones, or undergo acylation and alkylation. This dual reactivity allows for the sequential or orthogonal introduction of different molecular fragments, enabling the construction of intricate molecular architectures.

For instance, in methodologies analogous to the synthesis of pharmaceutical agents like Fesoterodine, which utilizes a 4-(hydroxymethyl)phenol derivative, the this compound scaffold can be employed to build complex drug intermediates google.com. The hydrazinyl group, in particular, is a precursor to various nitrogen-containing heterocyclic rings, which are prevalent in many biologically active compounds.

Table 1: Functional Groups of this compound and Potential Synthetic Transformations

| Functional Group | Position | Potential Reactions | Resulting Structures |

| Phenolic Hydroxyl (-OH) | para | Etherification, Esterification, Electrophilic Aromatic Substitution | Aryl ethers, Phenyl esters, Substituted phenols |

| Hydrazinyl (-NHNH₂) | methyl | Condensation with aldehydes/ketones, Acylation, Alkylation, Cyclization | Hydrazones, Acylhydrazines, Alkylhydrazines, Heterocycles (e.g., pyrazoles) |

Precursor for Polymeric Materials (e.g., Phenolic Resins, Star Polymers)

The structure of this compound makes it a suitable monomer for creating novel polymers with tailored properties. Its phenolic component allows it to be incorporated into resin systems, while the hydrazinylmethyl side chain offers a site for further modification or specific interactions.

Phenolic resins are traditionally synthesized through the condensation of phenols with aldehydes, such as formaldehyde (B43269) wikipedia.orgemerald.com. This compound can serve as the phenolic monomer in this process, leading to the formation of a resin backbone with pendant hydrazinylmethyl groups. These reactive side chains distinguish the resulting polymer from conventional phenolic resins like novolacs and resoles emerald.comnasa.govresearchgate.net.

The presence of the hydrazinyl group provides a handle for post-polymerization modifications. For example, these groups can be used to graft other polymers, chelate metal ions, or create unique cross-linking pathways, leading to thermosets with novel properties not achievable with standard phenol-formaldehyde resins googleapis.comgoogle.com. This approach allows for the creation of specialized resins for applications in advanced composites, adhesives, or coatings orientjchem.org. Some research has explored using alternative aldehydes like 5-hydroxymethyl furfural (B47365) instead of formaldehyde to create bio-based phenolic resins, a strategy that could also be applied with this compound orientjchem.orggoogle.com.

Incorporating this compound into a polymer matrix can significantly alter the material's bulk properties elsevier.com. The polar and reactive hydrazinyl groups can enhance interfacial adhesion in composite materials, improve thermal stability, and increase the cross-linking density of thermosets researchgate.netmdpi.com.

Furthermore, this compound can be used as an additive or co-monomer in the synthesis of other polymers, such as star polymers. Star polymers, which consist of multiple polymer chains radiating from a central core, are known for their unique rheological and physical properties compared to their linear counterparts nih.govrsc.org. A derivative of this compound could potentially act as a multifunctional core or initiator from which polymer "arms" are grown, leading to star polymers with a functionalized core.

Table 2: Potential Property Modifications in Polymers Using this compound

| Polymer Type | Modification Method | Potential Property Enhancement |

| Phenolic Resin | Used as primary monomer | Increased reactivity, sites for cross-linking, improved adhesion |

| Epoxy Resin | Used as a curing agent/modifier | Enhanced thermal stability, altered mechanical properties mdpi.com |

| Star Polymer | Used as a core-forming unit | Introduction of functional core, altered solubility and viscosity nih.govrsc.org |

Development of Chemical Sensors

The hydrazinyl group of this compound is highly reactive towards carbonyl compounds, particularly aldehydes. This specific reactivity forms the basis for its potential application in chemical sensors alliedacademies.org. A sensor for detecting volatile organic compounds (VOCs) like formaldehyde could be developed by immobilizing this compound onto a substrate researchgate.net.

The sensing mechanism would involve the condensation reaction between the hydrazinyl group and the target aldehyde, forming a hydrazone. This chemical transformation can be designed to produce a measurable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing) mdpi.com. Graphene and conducting polymer-based materials have been shown to be effective platforms for enhancing the sensitivity of sensors for phenolic compounds and could be adapted for a this compound-based system mdpi.com. The development of such sensors is crucial for environmental monitoring and public health, particularly for detecting harmful substances like formaldehyde in indoor air researchgate.net.

Contribution to the Synthesis of Fine Chemicals and Intermediates

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices, often used as intermediates for specialty chemicals boronmolecular.com. This compound fits the profile of a versatile fine chemical intermediate bldpharm.comtra-chem.com. Its bifunctional nature allows it to be a starting point for a range of more complex, high-value molecules axcentive.com.

By selectively reacting either the phenolic or the hydrazinyl group, chemists can use this compound to build a library of derivatives. For example, reaction with various substituted benzaldehydes would yield a series of Schiff bases with potential applications as ligands, dyes, or biologically active agents. The synthesis of such specialized molecules is a cornerstone of the fine chemical industry, which supplies sectors ranging from pharmaceuticals to electronics boronmolecular.com.

Design of Agrochemicals and Pharmaceuticals (Focus on synthetic methodology and scaffold)

In the design of new agrochemicals and pharmaceuticals, the molecular scaffold is of critical importance. The this compound structure provides a robust phenylhydrazine (B124118) and phenol (B47542) scaffold, moieties that are present in numerous bioactive compounds.

The synthetic utility of this scaffold is significant. The hydrazinyl group can be a key component in the construction of heterocyclic rings like pyrazoles, indazoles, and pyridazinones, which are known to exhibit a wide range of biological activities, including herbicidal, insecticidal, and therapeutic effects. The synthesis of the natural product Ramalin, for example, involves the use of 2-Hydrazinylphenol, highlighting the importance of this functional group in building complex, bioactive molecules google.com. Similarly, the synthesis of drugs like Fesoterodine relies on a substituted 4-(hydroxymethyl)phenol, demonstrating the value of this type of phenolic scaffold in medicinal chemistry google.com. Therefore, this compound represents a valuable starting point for the development of new active ingredients in both agriculture and medicine sci-hub.se.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is crucial for the accessibility and broader application of 4-(Hydrazinylmethyl)phenol. While traditional methods for the synthesis of phenol (B47542) derivatives exist, future research is increasingly focused on novel pathways that offer improved yields, reduced environmental impact, and greater versatility. hilarispublisher.com

One promising area of exploration is the application of modern catalytic systems, such as transition-metal catalysis, to achieve more selective and efficient synthesis. hilarispublisher.com These methods could enable the direct functionalization of phenol precursors, streamlining the synthetic process. Additionally, the development of biocatalytic routes, employing enzymes to mediate key reaction steps, presents an environmentally friendly alternative to conventional chemical synthesis.

Furthermore, there is a growing interest in the development of multicomponent reactions for the synthesis of complex phenol derivatives in a single step. nih.gov Such strategies, if adapted for this compound, could significantly enhance synthetic efficiency. The exploration of flow chemistry techniques also holds promise for the continuous and scalable production of this compound.

Future research in this area will likely focus on the following:

Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize the ecological footprint of the synthesis.

Catalyst Development: Designing novel catalysts that offer high selectivity and turnover numbers for the synthesis of substituted phenols.

Process Optimization: Investigating reaction parameters to maximize yield and purity while minimizing reaction times and energy consumption.

Advanced Characterization Techniques and In-depth Computational Modeling

A thorough understanding of the structural, electronic, and physicochemical properties of this compound is fundamental to unlocking its full potential. Future research will increasingly rely on a combination of advanced characterization techniques and sophisticated computational modeling to gain deeper insights into its molecular behavior.

Advanced Characterization Techniques:

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the connectivity of atoms and the stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Precise determination of molecular weight and fragmentation patterns, aiding in structural confirmation. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. |

| UV-Visible Spectroscopy | Information on the electronic transitions and conjugation within the molecule. |

In-depth Computational Modeling:

Computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable information that complements experimental data. nih.govmdpi.com These methods can be used to:

Predict molecular geometries and electronic properties. nih.gov

Simulate interactions with biological targets or other molecules.

Investigate reaction mechanisms and predict the feasibility of new synthetic pathways.

Elucidate the relationship between molecular structure and observed properties. mdpi.com

Future research will likely involve the integration of experimental data with high-level computational models to build a comprehensive understanding of this compound's properties and reactivity.

Design and Synthesis of Structurally Diverse Derivatives

The functional groups of this compound—the phenolic hydroxyl, the aromatic ring, and the hydrazinylmethyl group—offer multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with tailored properties. nih.govnih.gov The strategic design and synthesis of these derivatives are key to exploring structure-activity relationships and developing compounds for specific applications. rhhz.net

Potential Derivatization Strategies:

| Functional Group | Potential Modifications |

| Phenolic Hydroxyl Group | Etherification, esterification, and conversion to other functional groups to modulate solubility, reactivity, and biological activity. |

| Aromatic Ring | Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation) to introduce substituents that can alter electronic properties and steric hindrance. nih.gov |

| Hydrazinylmethyl Group | Acylation, alkylation, and condensation with carbonyl compounds to form hydrazones and other derivatives with potential biological activities. |

By systematically modifying the structure of this compound, researchers can fine-tune its properties, such as:

Lipophilicity: Affecting its ability to cross biological membranes.

Electronic Effects: Influencing its reactivity and interaction with other molecules. khanacademy.org

Steric Hindrance: Modulating its binding affinity to specific targets.

The synthesis of these derivatives will likely employ a range of modern organic synthesis techniques, including cross-coupling reactions and multicomponent reactions, to efficiently generate molecular diversity. hilarispublisher.com

Broader Investigation of Biological Mechanisms (In Vitro)

Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govresearchgate.neteurekaselect.com Preliminary research suggests that this compound and its derivatives may also possess interesting biological profiles. Future in vitro studies are essential to elucidate the underlying mechanisms of action and to identify potential therapeutic applications.

Areas for In Vitro Investigation:

| Biological Activity | Potential Mechanisms of Action |

| Antioxidant Activity | Scavenging of free radicals, chelation of metal ions, and modulation of antioxidant enzyme activity. nih.gov |

| Antimicrobial Activity | Disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid or protein synthesis. nih.gov |

| Anticancer Activity | Induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways involved in cancer progression. nih.gov |

| Enzyme Inhibition | Targeting specific enzymes involved in disease processes. |

A variety of in vitro assays will be employed to investigate these activities, including cell-based assays to assess cytotoxicity and proliferation, and biochemical assays to measure enzyme inhibition and antioxidant capacity. Techniques such as flow cytometry, fluorescence microscopy, and Western blotting will be crucial for dissecting the molecular mechanisms at the cellular level.

Emerging Applications in Interdisciplinary Fields

The unique combination of a phenol and a hydrazine (B178648) moiety in this compound opens up possibilities for its application in a variety of interdisciplinary fields beyond traditional medicinal chemistry.

Potential Interdisciplinary Applications:

| Field | Potential Application |

| Materials Science | As a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability or specific functional properties. It could also be used in the development of functional coatings and adhesives. |

| Supramolecular Chemistry | As a building block for the construction of self-assembling systems and molecular sensors due to its hydrogen bonding capabilities. |

| Coordination Chemistry | As a ligand for the formation of metal complexes with interesting catalytic or material properties. |

| Agricultural Chemistry | As a lead compound for the development of new pesticides or plant growth regulators. researchgate.net |

The exploration of these emerging applications will require collaboration between chemists, materials scientists, biologists, and engineers. The versatility of this compound's structure suggests that with further research and development, it could become a valuable component in a wide range of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Hydrazinylmethyl)phenol, and how can reaction conditions be optimized?

- Methodology :

- Synthesis via Hydrazine Hydrate : React 4-(chloromethyl)phenol derivatives with hydrazine hydrate in ethanol under reflux (6–8 hours). Purify by recrystallization from ethanol/ice-water mixtures to obtain crystalline products. Adjust molar ratios (e.g., 1:1.2 hydrazine to substrate) to minimize byproducts .

- Hydrochloride Salt Preparation : Treat intermediates (e.g., N-[4-hydroxyphenyl]-hydrazine-N'-sulfonic acid) with HCl in ethanol under controlled heating. Monitor pH to stabilize the hydrazinyl group .

- Optimization : Use TLC or HPLC to track reaction progress. Vary solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) to enhance yield.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology :

- Spectroscopic Characterization :

- NMR : Analyze and NMR for hydrazinyl (–NH–NH) proton signals (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). Compare with computed spectra for validation .

- IR : Identify N–H stretches (3200–3400 cm) and phenolic O–H (broad ~3300 cm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms bond lengths (e.g., C–N: ~1.45 Å) and hydrogen-bonding networks (O–H⋯O) .

- Elemental Analysis : Verify C, H, N percentages (±0.3% deviation from theoretical values).

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing tautomers or stereoisomers). For example, NOESY NMR can clarify spatial proximity of hydrazinyl and phenolic groups .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or IR frequencies. Compare with experimental data to identify misassignments .

- Crystallographic Refinement : Use SHELX programs to resolve discrepancies in bond angles or torsion angles caused by dynamic effects in solution .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The hydrazinyl group activates the aromatic ring, favoring electrophilic attack at the para position .

- Reaction Pathway Simulation : Use Gaussian or ORCA to model nitration or halogenation pathways. Transition state analysis (e.g., intrinsic reaction coordinate) reveals energy barriers and regioselectivity .

- Solvent Effects : Apply COSMO-RS models to predict solvent impacts on reaction rates (e.g., polar aprotic solvents enhance electrophilic substitution) .

Q. How can researchers design experiments to study the stability of this compound under oxidative conditions?

- Methodology :

- Controlled Oxidation Studies : Expose the compound to HO/Fe (Fenton’s reagent) or O/UV light. Monitor degradation via HPLC and identify products (e.g., quinones) using LC-MS .

- Kinetic Analysis : Determine rate constants () for hydroxyl radical (·OH) reactions using pulse radiolysis. Compare with literature data for analogous phenols .

- Stabilization Strategies : Test antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.